methyl 2-chloro-5-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate
Overview
Description
Methyl 2-chloro-5-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C16H16ClNO6S. It is a derivative of benzoic acid and contains a sulfonamide group, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzoic acid and 3,4-dimethoxyaniline.
Formation of Sulfonamide: The 3,4-dimethoxyaniline is reacted with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Reduction: The nitro group in the intermediate is reduced to an amino group.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Sulfonamide oxidation products.
Reduction: Reduced sulfonamide derivatives.
Hydrolysis: 2-chloro-5-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
Methyl 2-chloro-5-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and has therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate
- Methyl 2-chloro-5-{[(3,5-dimethoxyphenyl)sulfonyl]amino}benzoate
- Methyl 2-chloro-5-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzoate
Uniqueness
Methyl 2-chloro-5-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate is unique due to the presence of both chloro and sulfonamide groups, which confer specific reactivity and biological activity. The 3,4-dimethoxyphenyl group also enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
IUPAC Name |
methyl 2-chloro-5-[(3,4-dimethoxyphenyl)sulfonylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-22-14-7-5-11(9-15(14)23-2)25(20,21)18-10-4-6-13(17)12(8-10)16(19)24-3/h4-9,18H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRJEBCIXECFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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